molecular formula C56H78Cl2N2O16 B1239901 Nuromax

Nuromax

Cat. No.: B1239901
M. Wt: 1106.1 g/mol
InChI Key: APADFLLAXHIMFU-QBTMMFGGSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:

Industrial Production Methods: Industrial production of doxacurium chloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: Doxacurium chloride can undergo oxidation reactions, although these are not commonly utilized in its clinical applications.

    Reduction: Reduction reactions are not typically associated with doxacurium chloride.

    Substitution: The compound can undergo substitution reactions, particularly involving the quaternary ammonium groups.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of doxacurium chloride is the final compound itself, with minimal by-products due to the controlled reaction conditions .

Scientific Research Applications

Doxacurium chloride has several scientific research applications, including:

Mechanism of Action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors, such as neostigmine .

Comparison with Similar Compounds

Uniqueness of Doxacurium Chloride: Doxacurium chloride is unique due to its long duration of action and high potency compared to other neuromuscular blocking agents. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures .

Properties

Molecular Formula

C56H78Cl2N2O16

Molecular Weight

1106.1 g/mol

IUPAC Name

1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride

InChI

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;;

InChI Key

APADFLLAXHIMFU-QBTMMFGGSA-L

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Synonyms

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origin of Product

United States

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